![molecular formula C18H13FN4O3S B2758508 N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 941992-16-1](/img/structure/B2758508.png)
N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
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Description
N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as FPYSA, is a novel compound synthesized in recent years. It belongs to the family of sulfanylacetamide compounds and has been found to possess potential therapeutic properties.
Scientific Research Applications
Antibacterial Applications
- Synthesis of new compounds with potential antibacterial properties, including those with fluorine substitutions, has been explored. These compounds have shown interesting activity against various bacterial strains such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Abdulrahman S. Alharbi & N. A. Alshammari, 2019).
Anticancer Applications
- Research has indicated the antitumoral potential of nitric oxide-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs), which include derivatives with fluorine substitutions. These compounds have demonstrated cytotoxic effects on human urological tumor cell lines, highlighting their potential in cancer treatment (Sandra Huguenin et al., 2005).
Molecular Structure and Drug Design
- Quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and spectroscopic evaluations (FT–IR, FT–Raman) have been conducted on novel compounds. These studies provide valuable information for understanding the molecular interactions and optimizing the drug design process for better therapeutic efficacy (S. Mary et al., 2020).
properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-14-7-6-13(10-16(14)23(25)26)20-17(24)11-27-18-9-8-15(21-22-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYNHZIJFGZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide |
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